molecular formula C10H18O2 B12649546 Isobutyl (E)-hex-2-enoate CAS No. 94088-34-3

Isobutyl (E)-hex-2-enoate

Katalognummer: B12649546
CAS-Nummer: 94088-34-3
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: OBQBHLUEVSMCJS-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isobutyl (E)-hex-2-enoate: is an organic compound with the molecular formula C10H18O2. It is an ester formed from isobutyl alcohol and hex-2-enoic acid. This compound is known for its fruity aroma, making it a valuable component in the flavor and fragrance industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isobutyl (E)-hex-2-enoate can be synthesized through the esterification reaction between isobutyl alcohol and hex-2-enoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency while minimizing waste. The use of advanced catalysts and optimized reaction conditions ensures the large-scale production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Isobutyl (E)-hex-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isobutyl alcohol and hex-2-enoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed:

    Hydrolysis: Isobutyl alcohol and hex-2-enoic acid.

    Reduction: Isobutyl hex-2-en-1-ol.

    Transesterification: Various esters depending on the alcohol used.

Wissenschaftliche Forschungsanwendungen

Isobutyl (E)-hex-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the flavor and fragrance industry for its fruity aroma, and in the production of various consumer products.

Wirkmechanismus

The mechanism of action of isobutyl (E)-hex-2-enoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release isobutyl alcohol and hex-2-enoic acid, which may interact with biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Isobutyl (E)-hex-2-enoate can be compared with other similar esters such as:

    Isobutyl acetate: Known for its fruity aroma and used in similar applications.

    Hexyl acetate: Another ester with a fruity scent, used in the flavor and fragrance industry.

    Isobutyl butyrate: Also used for its pleasant aroma in various consumer products.

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its (E)-configuration contributes to its specific reactivity and interactions in chemical and biological systems.

Eigenschaften

CAS-Nummer

94088-34-3

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

2-methylpropyl (E)-hex-2-enoate

InChI

InChI=1S/C10H18O2/c1-4-5-6-7-10(11)12-8-9(2)3/h6-7,9H,4-5,8H2,1-3H3/b7-6+

InChI-Schlüssel

OBQBHLUEVSMCJS-VOTSOKGWSA-N

Isomerische SMILES

CCC/C=C/C(=O)OCC(C)C

Kanonische SMILES

CCCC=CC(=O)OCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.